

# 3-(Methylsulfonyl)benzyl alcohol CAS 220798-39-0 supplier

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzyl alcohol

Cat. No.: B1593178

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An In-Depth Technical Guide to **3-(Methylsulfonyl)benzyl Alcohol** for Advanced Research

For the modern researcher and drug development professional, the strategic selection of chemical building blocks is a critical determinant of success. **3-(Methylsulfonyl)benzyl alcohol** (CAS 220798-39-0), a seemingly simple aromatic alcohol, represents a versatile and increasingly important scaffold in medicinal chemistry. Its unique combination of a reactive primary alcohol and an electron-withdrawing methylsulfonyl group imparts specific physicochemical properties that can be leveraged for sophisticated molecular design.

This guide provides a comprehensive technical overview of **3-(Methylsulfonyl)benzyl alcohol**, moving beyond a simple cataloging of properties to explore the causality behind its applications, validated experimental protocols, and its role as a pivotal intermediate in contemporary drug discovery.

## Core Physicochemical and Structural Properties

**3-(Methylsulfonyl)benzyl alcohol** is a bifunctional organic compound characterized by a benzyl alcohol core substituted with a methylsulfonyl group at the meta-position. This substitution is key to its utility. The potent electron-withdrawing nature of the sulfonyl group modulates the electronic properties of the aromatic ring and influences the reactivity of the benzylic alcohol.

Key Properties Summary:

Property	Value	Source
CAS Number	220798-39-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>3</sub> S	<a href="#">[3]</a>
Molecular Weight	186.2 g/mol	<a href="#">[3]</a>
Purity	Typically ≥96%	<a href="#">[3]</a>
Appearance	Varies (often a white to off-white solid)	N/A
Storage	Room temperature	<a href="#">[3]</a>

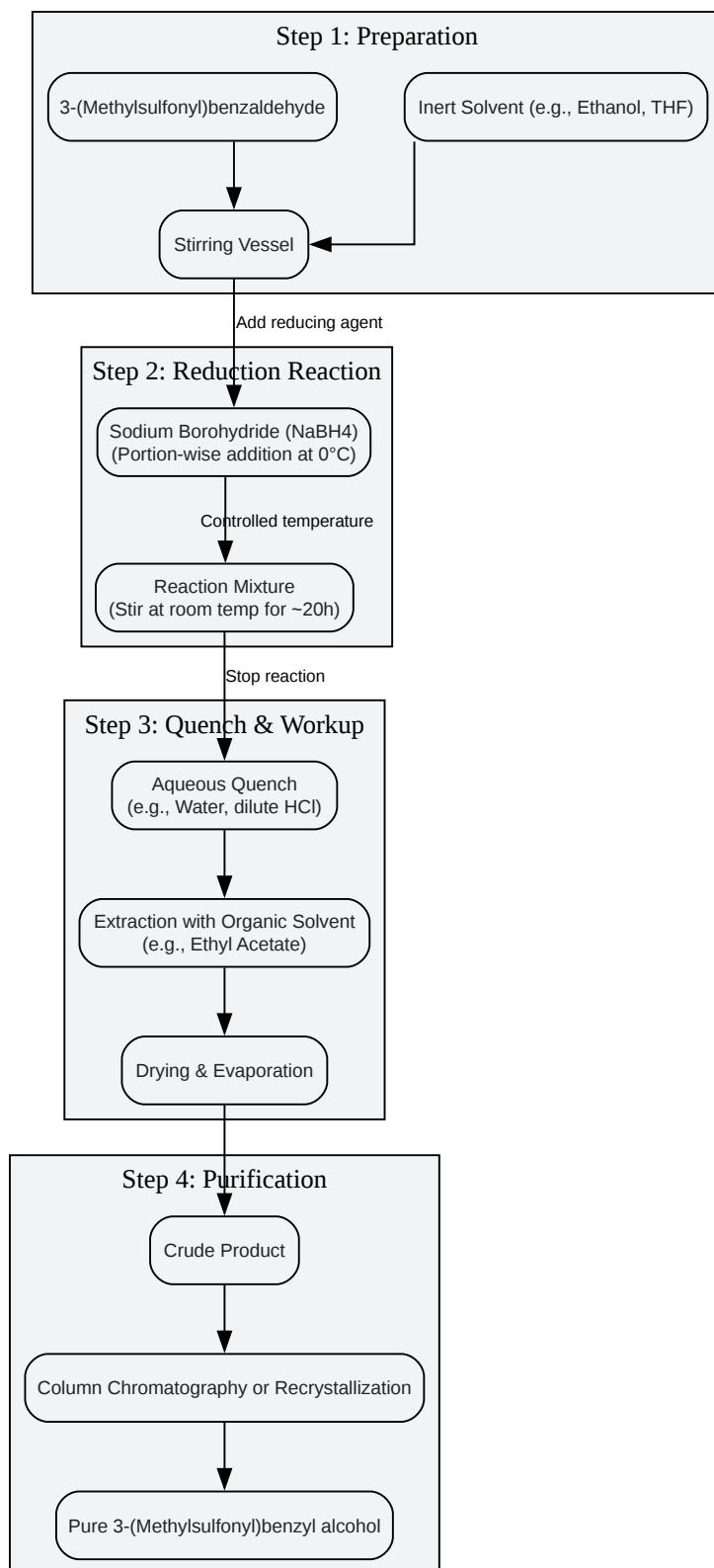
The methylsulfonyl moiety is a recognized pharmacophore that can enhance a molecule's solubility and its ability to interact with biological targets through hydrogen bonding.[\[5\]](#) These interactions are often crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.

## Synthesis and Reaction Pathways

The synthesis of **3-(Methylsulfonyl)benzyl alcohol** can be approached through several established routes in organic chemistry. The choice of pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the reduction of the corresponding aldehyde.

## Workflow for Synthesis via Reduction

This workflow outlines a standard, reliable method for producing **3-(Methylsulfonyl)benzyl alcohol** from its aldehyde precursor. The causality behind this choice is its high efficiency and the commercial availability of the starting material.

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Caption: General workflow for the synthesis of **3-(Methylsulfonyl)benzyl alcohol**.

## Detailed Experimental Protocol: Reduction of 3-(Methylsulfonyl)benzaldehyde

This protocol is a self-validating system, incorporating controls and purification steps to ensure high purity of the final product. The principles are adapted from standard reduction procedures for similar aromatic aldehydes.[\[5\]](#)[\[6\]](#)

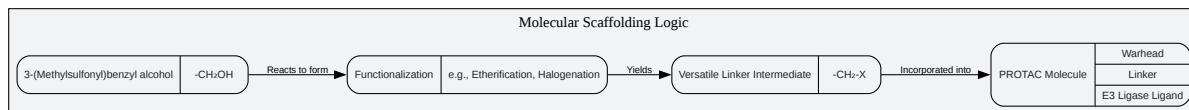
- Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(methylsulfonyl)benzaldehyde in a suitable dry solvent such as ethanol or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
- Reduction: Add sodium borohydride (NaBH<sub>4</sub>, approx. 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5°C. The use of a mild reducing agent like NaBH<sub>4</sub> is a deliberate choice to selectively reduce the aldehyde without affecting the sulfonyl group.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).
- Workup: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at 0°C to neutralize excess NaBH<sub>4</sub>.
- Extraction: If THF was used, evaporate it under reduced pressure. Add water and extract the aqueous layer multiple times with an organic solvent like ethyl acetate. The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under vacuum. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure **3-(Methylsulfonyl)benzyl alcohol**.

## Applications in Drug Discovery and Medicinal Chemistry

The true value of **3-(Methylsulfonyl)benzyl alcohol** lies in its application as a versatile building block. Its bifunctionality allows for its incorporation into more complex molecules, where it can serve as a linker, a pharmacophore, or a precursor for further functionalization.

## Role as a Protein Degrader Building Block

One of the most significant contemporary applications of this molecule is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other protein degraders.<sup>[3]</sup> The benzyl alcohol moiety can be readily converted into other functional groups (e.g., ethers, esters, or halides) to serve as a linker component connecting a warhead (ligand for the target protein) and an E3 ligase-binding element.



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Caption: Logical flow from building block to a complex PROTAC molecule.

## Reported Biological Activities

While primarily used as an intermediate, derivatives and related structures of **3-(Methylsulfonyl)benzyl alcohol** have shown notable biological activities:

- **β-Adrenergic Receptor Antagonism:** The molecule has been identified as an antagonist of β-adrenergic receptors.<sup>[2]</sup> This suggests its core structure could be a valuable starting point for designing new therapeutics targeting these receptors.
- **Anti-inflammatory Properties:** Research has indicated that compounds containing the methylsulfonyl benzyl moiety can possess anti-inflammatory properties, potentially through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.<sup>[2][5]</sup>

# Analytical and Quality Control Methods

Ensuring the purity and identity of **3-(Methylsulfonyl)benzyl alcohol** is paramount for its use in research and development. Standard analytical techniques are employed for its characterization.

Common Analytical Techniques:

Technique	Purpose	Expected Observations
Gas Chromatography (GC)	Purity assessment and quantification of volatile impurities.	A single major peak corresponding to the product. Retention time is method-dependent.
High-Performance Liquid Chromatography (HPLC)	Purity assessment, especially for non-volatile impurities.	A primary peak for the product. Useful for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural confirmation and identification.	<sup>1</sup> H and <sup>13</sup> C NMR spectra will show characteristic peaks for the aromatic, methylene (-CH <sub>2</sub> ), and methyl (-CH <sub>3</sub> ) protons and carbons.
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.	The mass spectrum should show a molecular ion peak corresponding to the molecular weight (186.2 g/mol ).

## Example Protocol: HPLC Purity Analysis

This protocol provides a robust method for determining the purity of a sample. The choice of a C18 column and a gradient elution is standard for separating aromatic compounds of moderate polarity.

- System: HPLC with UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[\[7\]](#)

- Mobile Phase: A gradient of Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic Acid (TFA).
- Gradient: Start at 30% ACN, ramp to 95% ACN over 15 minutes, hold for 5 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.[7]
- Detection Wavelength: 235 nm.[7]
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase (e.g., 0.1 mg/mL).[7]
- Injection Volume: 3-5 µL.[7]
- Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

## Commercial Suppliers

**3-(Methylsulfonyl)benzyl alcohol** is available from several reputable chemical suppliers catering to the research and development sectors. Availability and pack sizes may vary.

Supplier	Product Number (Example)	Purity
Biosynth	VIA79839	R&D Grade
Apollo Scientific	OR952819	N/A
CP Lab Chemicals (via Amazon)	N/A	min 96%
eMolecules (via Fisher Scientific)	205413511	96%

Note: This is not an exhaustive list, and availability should be confirmed directly with the suppliers.

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- To cite this document: BenchChem. [3-(Methylsulfonyl)benzyl alcohol CAS 220798-39-0 supplier]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593178#3-methylsulfonyl-benzyl-alcohol-cas-220798-39-0-supplier\]](https://www.benchchem.com/product/b1593178#3-methylsulfonyl-benzyl-alcohol-cas-220798-39-0-supplier)

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